

solubility and stability of Disuccinimidyl sulfoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

Cat. No.: *B10769550*

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **Disuccinimidyl Sulfoxide** (DSSO)

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive crosslinker integral to the study of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS). Its utility is defined by an N-hydroxysuccinimide (NHS) ester at each end of its spacer arm, which reacts with primary amines (such as the side chain of lysine) at a pH range of 7-9 to form stable amide bonds.^{[1][2]} A key feature of DSSO is its mass spectrometry (MS)-cleavable linker, which contains a sulfoxide group. This allows for the fragmentation of the crosslinker in the gas phase during tandem MS (MS/MS), a characteristic that simplifies data analysis and enhances the confident identification of crosslinked peptides.^{[1][3][4]}

Solubility

DSSO is supplied as a crystalline solid and exhibits distinct solubility characteristics in organic solvents and aqueous solutions.^[5] It is generally recommended to first dissolve DSSO in a dry, water-miscible organic solvent before preparing aqueous working solutions.^[2]

Quantitative Solubility Data

Solvent System	Approximate Solubility	Reference(s)
Dimethyl sulfoxide (DMSO)	20 mg/mL	[3][5][6]
Dimethylformamide (DMF)	10 mg/mL	[3][5][6]
1:5 mixture of DMSO:PBS (pH 7.2)	0.15 mg/mL	[3][5][6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	[7]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL	[7]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	[7]

Best Practices for Dissolution:

- To prepare aqueous solutions, first create a concentrated stock in a dry organic solvent like DMSO or DMF, which should be purged with an inert gas.[2][5]
- This stock solution can then be diluted into the final aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid perturbing protein structure.[2]
- Directly adding DSSO to an aqueous buffer at high concentrations (>30 mM) may cause precipitation.[2]

Stability

The stability of DSSO is paramount for its effective use as a crosslinker. The primary routes of degradation are hydrolysis of the NHS esters and sensitivity to moisture.

Storage and Stability Data

Format & Condition	Recommended		Reference(s)
	Storage	Stability Period	
Crystalline Solid	-20°C	≥ 4 years	[3][5]
Stock Solution (in anhydrous DMSO/DMF)	-80°C (sealed, away from moisture)	6 months	[7]
Stock Solution (in anhydrous DMSO/DMF)	-20°C (sealed, away from moisture)	1 month	[7]
Aqueous Working Solution	Room Temperature / On Ice	Use immediately	[2][5]

Key Stability Considerations:

- **Hydrolysis:** The NHS-ester moieties of DSSO are susceptible to hydrolysis in aqueous environments. This hydrolysis reaction is a primary competitor to the desired acylation of primary amines on the target proteins.[2] The rate of hydrolysis is pH-dependent and increases with pH. Therefore, aqueous solutions of DSSO are not stable and should be prepared immediately before use and not stored for more than one day.[2][5] While quantitative half-life data at various pH values is not readily available in public datasheets, the practical recommendation is to always use freshly prepared solutions.
- **Moisture:** As a solid, DSSO is moisture-sensitive. To prevent premature hydrolysis from atmospheric moisture, vials should be equilibrated to room temperature before opening.[2]
- **Buffers:** The choice of buffer is critical. Amine-free buffers such as PBS, HEPES, or borate at a pH of 7-9 are recommended to ensure the NHS ester reacts with the target protein rather than the buffer components.[2] Buffers containing primary amines, such as Tris or glycine, are incompatible with DSSO as they will quench the reaction.[2]

Experimental Protocols

The following are generalized protocols for the use of DSSO in crosslinking experiments. Optimal conditions, particularly the molar excess of crosslinker, may need to be determined empirically for each specific system.

Protocol 1: In Vitro Protein Crosslinking

This protocol outlines a general procedure for crosslinking a purified protein or protein complex.

A. Required Materials:

- Purified protein/protein complex
- Amine-free buffer (e.g., 20 mM HEPES, pH 7.5; or PBS, pH 7.4)
- DSSO crosslinker
- Anhydrous, high-purity DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

B. Procedure:

- Prepare the protein sample by dissolving it in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration of approximately 10 μ M.[2]
- Immediately before use, prepare a concentrated stock solution of DSSO. For a 50 mM stock, dissolve 1 mg of DSSO in 51.5 μ L of anhydrous DMSO.[2]
- Add the DSSO stock solution to the protein solution to achieve the desired molar excess (e.g., a 100-fold molar excess is a common starting point).[2]
- Incubate the reaction mixture at room temperature for a defined period, typically 30-60 minutes.
- Stop the crosslinking reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. This will consume any unreacted DSSO.[2]
- Incubate for an additional 15 minutes at room temperature to ensure complete quenching.[2]

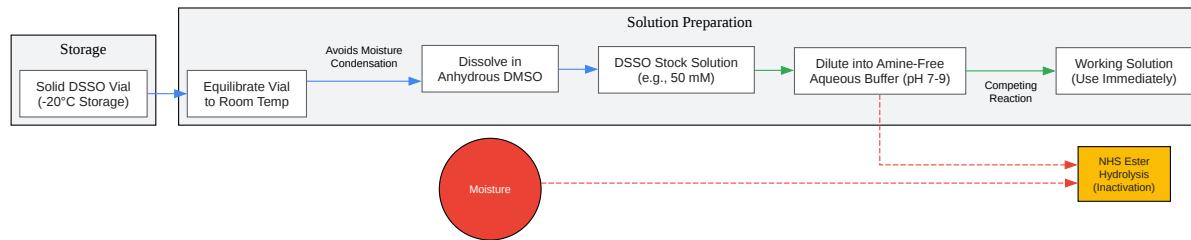
- The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

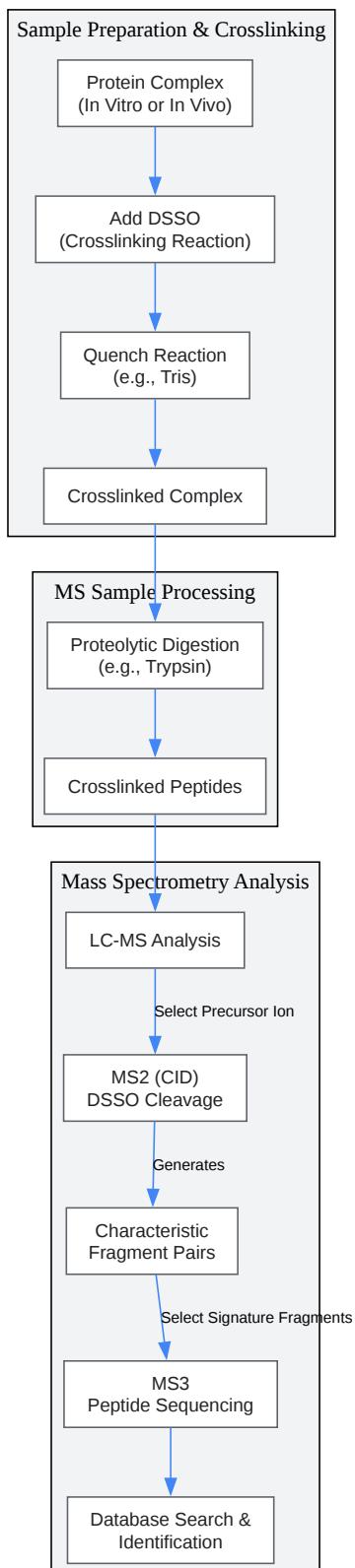
Protocol 2: In Vivo (Cellular) Crosslinking

This protocol provides a general workflow for crosslinking proteins within intact cells.

A. Required Materials:

- Cultured cells (e.g., 10^7 cells)
- Ice-cold Phosphate-Buffered Saline (PBS)
- DSSO crosslinker
- Anhydrous, high-purity DMSO
- Quenching buffer (e.g., 1 M NH_4HCO_3 or 1 M Tris-HCl, pH 7.5)


B. Procedure:


- Harvest cells and wash them twice with ice-cold PBS to remove any amine-containing media components.[\[2\]](#)
- Resuspend the cell pellet in ice-cold PBS.
- Prepare a 50 mM stock solution of DSSO by dissolving 1 mg in 51.5 μL of DMSO.[\[2\]](#)
- Add the DSSO stock solution to the cell suspension to a final concentration of 5-10 mM.[\[2\]](#)
- Incubate the reaction. Typical conditions are 10 minutes at room temperature or 30 minutes on ice.[\[2\]](#)
- Quench the reaction by adding a quenching buffer (e.g., 1 M NH_4HCO_3 or Tris) to a final concentration of 20 mM.[\[2\]](#)
- Incubate for 5 minutes at room temperature or 15 minutes on ice to ensure the reaction is stopped.[\[2\]](#)

- Pellet the cells by centrifugation and wash twice with PBS to remove excess, unreacted crosslinker.[\[2\]](#)
- The cell pellet containing crosslinked proteins is now ready for cell lysis and subsequent analysis.[\[2\]](#)

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows for using DSSO.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Thermo Scientific Mass Spectrometry Cleavable Crosslinkers DSSO | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.pt]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Disuccinimidyl Sulfoxide | CAS 1351828-03-9 | Cayman Chemical | Biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [solubility and stability of Disuccinimidyl sulfoxide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10769550#solubility-and-stability-of-disuccinimidyl-sulfoxide\]](https://www.benchchem.com/product/b10769550#solubility-and-stability-of-disuccinimidyl-sulfoxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com